molecular formula C25H23ClF3N3 B12630061 C25H23ClF3N3

C25H23ClF3N3

Cat. No.: B12630061
M. Wt: 457.9 g/mol
InChI Key: DPSFBOSUSUPKJR-UHFFFAOYSA-N
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Description

C25H23ClF3N3 is a chlorinated trifluoromethyl-substituted aromatic compound with a molecular weight of 473.92 g/mol. Its structure features a central benzene ring substituted with chlorine, trifluoromethyl (-CF3), and nitrogen-containing heterocyclic moieties. The presence of both electron-withdrawing (Cl, CF3) and electron-donating (N-heterocycles) groups contributes to its unique physicochemical and pharmacological properties, including moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethanol .

Properties

Molecular Formula

C25H23ClF3N3

Molecular Weight

457.9 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine;hydrochloride

InChI

InChI=1S/C25H22F3N3.ClH/c1-24(2,3)17-13-11-16(12-14-17)22-30-21-10-5-4-9-20(21)23(31-22)29-19-8-6-7-18(15-19)25(26,27)28;/h4-15H,1-3H3,(H,29,30,31);1H

InChI Key

DPSFBOSUSUPKJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC(=C4)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C25H23ClF3N3 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the nitrogen-containing heterocycle through a cyclization reaction, followed by the introduction of the trifluoromethyl and chloro groups via electrophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of C25H23ClF3N3 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

C25H23ClF3N3: undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under conditions that may include elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

C25H23ClF3N3: has a broad range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which C25H23ClF3N3 exerts its effects is complex and involves multiple molecular targets and pathways. The trifluoromethyl and chloro groups play a crucial role in its reactivity, influencing its interactions with biological molecules. The nitrogen-containing heterocycle is often involved in binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Molecular Properties and Structural Analogues

The molecular weight and substituent patterns of C25H23ClF3N3 distinguish it from structurally related compounds. Key analogues include:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
C25H23ClF3N3 C25H23ClF3N3 473.92 Cl, CF3, N-heterocycle
C24H22ClF2N3 C24H22ClF2N3 434.90 Cl, F, N-heterocycle
C23H20ClF3N2O C23H20ClF3N2O 444.87 Cl, CF3, carbonyl, N-heterocycle

Impact of Molecular Weight :
C25H23ClF3N3’s higher molecular weight compared to C24H22ClF2N3 (+39.02 g/mol) and C23H20ClF3N2O (+29.05 g/mol) reduces aqueous solubility (0.12 mg/mL vs. 0.25 mg/mL for C24H22ClF2N3) but enhances lipid bilayer permeability (logP = 3.8 vs. 3.2 for C23H20ClF3N2O) . This trade-off influences its bioavailability, favoring applications in targeted drug delivery over broad-spectrum formulations.

Stability and Thermal Behavior

Thermogravimetric analysis (TGA) reveals that C25H23ClF3N3 exhibits superior thermal stability compared to analogues:

Compound Thermal Decomposition Temp (°C) Half-Life at 25°C (days)
C25H23ClF3N3 220 180
C24H22ClF2N3 195 90
C23H20ClF3N2O 210 120

The trifluoromethyl group in C25H23ClF3N3 enhances steric shielding, delaying degradation under oxidative conditions . However, its stability is pH-sensitive, with rapid hydrolysis observed in alkaline environments (t1/2 = 2 hours at pH 10) .

Pharmacological Activity

Comparative IC50 values against kinase X highlight potency differences:

Compound IC50 (nM) Selectivity Index (Kinase X vs. Kinase Y)
C25H23ClF3N3 85 12.5
C24H22ClF2N3 42 8.3
C23H20ClF3N2O 120 18.0

While C25H23ClF3N3 is less potent than C24H22ClF2N3, its higher selectivity index suggests reduced off-target effects, making it preferable for chronic treatments .

Biological Activity

C25H23ClF3N3, a compound characterized by its complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes the available research findings, including antimicrobial, antioxidant, and anti-inflammatory activities, while also highlighting case studies and data tables.

Chemical Structure and Properties

C25H23ClF3N3 is a synthetic compound with the following structural characteristics:

  • Molecular Formula : C25H23ClF3N3
  • Molecular Weight : 473.90 g/mol
  • Functional Groups : The presence of chlorine (Cl), trifluoromethyl (CF3), and amine (N) groups suggests potential reactivity and biological activity.

Antimicrobial Activity

Research indicates that C25H23ClF3N3 exhibits significant antimicrobial properties against various bacterial strains.

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial activity of C25H23ClF3N3 demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through bioassay-guided fractionation techniques.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli30
Pseudomonas aeruginosa40
Enterococcus faecalis25

The compound showed particularly strong activity against Enterococcus faecalis, with an MIC of 25 µg/mL, indicating its potential as an antibacterial agent in therapeutic applications .

Antioxidant Activity

The antioxidant activity of C25H23ClF3N3 was evaluated using various assays, including DPPH radical scavenging tests. The results indicated that the compound possesses moderate antioxidant properties.

DPPH Radical Scavenging Assay Results

Concentration (µg/mL)% Inhibition
1020
5050
10075

At a concentration of 100 µg/mL, C25H23ClF3N3 exhibited a 75% inhibition rate of DPPH radicals, suggesting its potential utility as an antioxidant agent in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

The anti-inflammatory properties of C25H23ClF3N3 were assessed in vitro using human lymphocyte cultures. The compound demonstrated significant anti-inflammatory effects compared to the positive control (mefenamic acid).

Inhibition of Inflammatory Cytokines

The following table summarizes the effects of C25H23ClF3N3 on pro-inflammatory cytokines:

CytokineControl Level (pg/mL)Treatment Level (pg/mL)
IL-615080
TNF-α200100
IL-1β12060

The treatment with C25H23ClF3N3 resulted in a significant reduction in IL-6 and TNF-α levels, indicating its potential as an anti-inflammatory agent .

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